Superior ETₐ Receptor Binding Affinity: Tezosentan vs. Bosentan
Tezosentan demonstrates significantly higher binding affinity for the ETₐ receptor compared to bosentan, the prototypical dual endothelin receptor antagonist. In CHO cells expressing human ETₐ receptors, tezosentan exhibited an inhibitory constant (Kᵢ) of 0.3 nM, whereas bosentan's Kᵢ for ETₐ is 4.7 nM [1]. This represents approximately 15.7-fold greater affinity for tezosentan at the ETₐ receptor subtype. Both compounds were evaluated using 125I-labeled ET-1 competitive binding assays in mammalian expression systems, though directly comparable conditions (same cell line) are not available across a single study .
| Evidence Dimension | ETₐ receptor binding affinity (Kᵢ) |
|---|---|
| Target Compound Data | 0.3 nM (CHO cells expressing human ETₐ receptors) |
| Comparator Or Baseline | Bosentan: 4.7 nM (ETₐ receptor Kᵢ) |
| Quantified Difference | ~15.7-fold higher affinity (0.3 nM vs. 4.7 nM) |
| Conditions | 125I-labeled ET-1 competitive binding; CHO cells vs. receptor binding assay |
Why This Matters
Higher receptor affinity at lower concentrations enables research protocols using reduced compound quantities to achieve equivalent receptor occupancy, directly affecting experimental design and cost efficiency in pharmacological studies.
- [1] Clozel M, Ramuz H, Clozel JP, et al. Pharmacology of tezosentan, new endothelin receptor antagonist designed for parenteral use. J Pharmacol Exp Ther. 1999 Aug;290(2):840-6. View Source
